5-Fluoro-4-propan-2-yloxypyridin-3-ol
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Overview
Description
5-Fluoro-4-propan-2-yloxypyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group in the pyridine ring is replaced by a fluorine atom using reagents such as tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Fluoro-4-propan-2-yloxypyridin-3-ol, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and scalability of the process . Additionally, the development of environmentally friendly and cost-effective methods is a key focus in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-propan-2-yloxypyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical methods.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-4-propan-2-yloxypyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-propan-2-yloxypyridin-3-ol involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-3-ol: Similar in structure but lacks the propan-2-yloxy group.
4-Fluoropyridin-3-ol: Similar but with the fluorine atom at a different position.
3-Fluoropyridin-4-ol: Another positional isomer with different reactivity and properties.
Uniqueness
5-Fluoro-4-propan-2-yloxypyridin-3-ol is unique due to the presence of both the fluorine atom and the propan-2-yloxy group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological applications .
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
5-fluoro-4-propan-2-yloxypyridin-3-ol |
InChI |
InChI=1S/C8H10FNO2/c1-5(2)12-8-6(9)3-10-4-7(8)11/h3-5,11H,1-2H3 |
InChI Key |
VCRSMQFXKIBGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1O)F |
Origin of Product |
United States |
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